2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid
Brand Name:
Vulcanchem
CAS No.:
67232-57-9
VCID:
VC20942654
InChI:
InChI=1S/C13H9ClN2O3/c14-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)13(18)19/h1-7H,(H,18,19)(H,15,16,17)
SMILES:
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)C(=O)O
Molecular Formula:
C13H9ClN2O3
Molecular Weight:
276.67 g/mol
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid
CAS No.: 67232-57-9
Cat. No.: VC20942654
Molecular Formula: C13H9ClN2O3
Molecular Weight: 276.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67232-57-9 |
|---|---|
| Molecular Formula | C13H9ClN2O3 |
| Molecular Weight | 276.67 g/mol |
| IUPAC Name | 2-[(5-chloropyridin-2-yl)carbamoyl]benzoic acid |
| Standard InChI | InChI=1S/C13H9ClN2O3/c14-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)13(18)19/h1-7H,(H,18,19)(H,15,16,17) |
| Standard InChI Key | FZEBFZIXDIDHNQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)C(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator